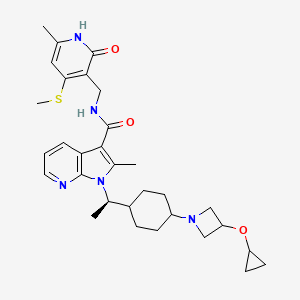

Ezh2-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H41N5O3S |

|---|---|

Molecular Weight |

563.8 g/mol |

IUPAC Name |

1-[(1R)-1-[4-(3-cyclopropyloxyazetidin-1-yl)cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C31H41N5O3S/c1-18-14-27(40-4)26(30(37)34-18)15-33-31(38)28-20(3)36(29-25(28)6-5-13-32-29)19(2)21-7-9-22(10-8-21)35-16-24(17-35)39-23-11-12-23/h5-6,13-14,19,21-24H,7-12,15-17H2,1-4H3,(H,33,38)(H,34,37)/t19-,21?,22?/m1/s1 |

InChI Key |

UPPIIQGDIGOYOH-JSRJAPPDSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=CC=N3)[C@H](C)C4CCC(CC4)N5CC(C5)OC6CC6)C)SC |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=CC=N3)C(C)C4CCC(CC4)N5CC(C5)OC6CC6)C)SC |

Origin of Product |

United States |

Molecular Mechanisms of Ezh2 in 6 Action

Enzymatic Inhibition Profile of Ezh2-IN-6

The inhibitory activity of this compound and similar compounds is characterized by its competitive nature with the universal methyl donor, S-Adenosyl-L-methionine (SAM), and its high degree of selectivity for EZH2 over other methyltransferases.

S-Adenosyl-L-methionine (SAM)-Competitive Inhibition

This compound belongs to a class of small molecule inhibitors that directly target the catalytic SET domain of EZH2. pnas.org These inhibitors function by competing with the cofactor S-Adenosyl-L-methionine (SAM) for binding to EZH2. nih.govresearchgate.net SAM is a universal methyl donor essential for the catalytic activity of all histone methyltransferases. nih.gov By occupying the SAM-binding pocket, this compound and similar compounds prevent the transfer of a methyl group from SAM to the lysine (B10760008) 27 residue of histone H3 (H3K27). researchgate.netwikipedia.org This mode of action directly blocks the enzymatic function of EZH2, leading to a reduction in histone methylation. nih.gov Several potent, selective, and cell-active EZH2 inhibitors, such as GSK343, operate through this SAM-competitive mechanism. acs.org

Specificity Against EZH2 Versus EZH1 and Other Methyltransferases

A critical feature of this compound and its analogs is their high selectivity for EZH2 over other histone methyltransferases. pnas.org For instance, the related compound GSK343 demonstrates over 1,000-fold selectivity for EZH2 compared to 20 other human methyltransferases. aacrjournals.org This high degree of specificity is crucial for minimizing off-target effects. nih.gov However, the selectivity is less pronounced when compared to EZH1, a close homolog of EZH2 with 96% sequence identity within the catalytic SET domain. nih.gov For example, GSK343 is approximately 60-fold more selective for EZH2 than for EZH1. nih.gov Dual inhibitors that target both EZH1 and EZH2, such as UNC1999, have also been developed. ashpublications.orgnih.govnih.gov The development of inhibitors with varying selectivity profiles allows for the precise dissection of the specific roles of EZH1 and EZH2 in different biological contexts. nih.govbmbreports.org

Table 1: Selectivity Profile of EZH2 Inhibitors

| Compound | Target(s) | Selectivity over EZH1 | Selectivity over other Methyltransferases | Reference |

|---|---|---|---|---|

| GSK343 | EZH2 | ~60-fold | >1000-fold | nih.gov |

| UNC1999 | EZH1/EZH2 | N/A (Dual Inhibitor) | High | nih.govresearchgate.net |

| EI1 | EZH2 | >90-fold | >10,000-fold | researchgate.net |

Impact on Histone Methylation

The primary downstream effect of EZH2 inhibition by this compound is the alteration of histone methylation patterns, which in turn affects gene expression.

Reversal of Epigenetic Gene Silencing Mediated by PRC2

The PRC2 complex, through the catalytic activity of EZH2, silences the expression of specific target genes by depositing the H3K27me3 mark on their promoters. nih.govnih.govresearchgate.net This epigenetic silencing plays a crucial role in cellular processes such as differentiation and proliferation. nih.gov The reduction of H3K27me3 levels following treatment with this compound can lead to the reactivation of these PRC2-repressed genes. pnas.orgnih.gov This reversal of gene silencing is a key mechanism by which EZH2 inhibitors exert their biological effects. pnas.org For instance, inhibition of EZH2 can lead to the upregulation of tumor suppressor genes that are normally silenced by the PRC2 complex in cancer cells. nih.govnih.gov

Non-Canonical and PRC2-Independent Mechanisms

While the canonical function of EZH2 is as the catalytic subunit of PRC2, emerging evidence suggests that EZH2 can also function independently of the PRC2 complex and its methyltransferase activity. nih.govwustl.edumdpi.com These non-canonical roles include acting as a transcriptional co-activator and methylating non-histone proteins. nih.govnih.govnih.gov For example, EZH2 can interact with and activate transcription factors such as the androgen receptor. nih.govpcf.org It can also methylate non-histone substrates, thereby regulating cellular processes in an H3K27me3-independent manner. mdpi.comhaematologica.org

The implications of these non-canonical functions for the activity of this compound are an area of active investigation. While SAM-competitive inhibitors like this compound are designed to block the catalytic activity of EZH2, their effects on PRC2-independent functions are not fully understood. It is possible that some of the observed biological effects of these inhibitors may be due to the modulation of these non-canonical EZH2 activities. nih.govaacrjournals.org For instance, some studies suggest that certain cellular responses to EZH2 inhibitors are not solely dependent on the reduction of H3K27me3, hinting at the involvement of PRC2-independent mechanisms. nih.govnih.gov

Direct Methylation of Non-Histone Proteins (e.g., Transcription Factors)

Beyond its well-documented role in methylating histones, EZH2 can directly methylate a range of non-histone proteins, many of which are transcription factors and other regulatory proteins. nih.gov This post-translational modification can alter the target protein's function, stability, or interaction with other molecules, thereby regulating cellular processes independently of H3K27 methylation. nih.govresearchgate.net By blocking the methyltransferase activity of EZH2, this compound prevents these modifications, thereby reversing their downstream effects.

Several key non-histone substrates of EZH2 have been identified:

GATA4: In cardiac development, EZH2 directly methylates the transcription factor GATA4 at lysine 299. mdpi.comoup.com This methylation event reduces GATA4's interaction with the acetyltransferase p300, thereby attenuating its transcriptional activity. mdpi.comoup.com Inhibition of EZH2 would be expected to restore GATA4's co-activator binding and subsequent gene expression.

RORα: The Retinoic Acid-Related Orphan Nuclear Receptor α (RORα), which can function as a tumor suppressor, is monomethylated by EZH2 at lysine 38. nih.govmdpi.com This methylation creates a "methyl degron" that is recognized by an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of RORα. nih.gov EZH2 inhibition prevents this degradation, stabilizing RORα levels.

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) can be di-methylated by EZH2 at lysine 49, which modulates its activity and the transcription of its target genes, such as those responsive to Interleukin 6 (IL-6). mdpi.com The functional outcome of this interaction can be context-dependent, with some studies showing enhanced STAT3 activity upon methylation. oup.com

Androgen Receptor (AR): EZH2 can methylate the androgen receptor, a key driver in prostate cancer. nih.govresearchgate.net This methylation is associated with the activation of AR-target genes, and this function can be independent of the PRC2 complex. nih.govnih.gov

The following table summarizes key non-histone proteins targeted by EZH2 and the consequences of their methylation.

| Substrate Protein | Methylation Site | Functional Consequence of Methylation | Reference |

| GATA4 | Lysine 299 | Attenuates transcriptional activity by reducing interaction with p300. | mdpi.comoup.com |

| RORα | Lysine 38 | Creates a "methyl degron," leading to ubiquitination and degradation. | nih.gov |

| STAT3 | Lysine 49 | Modulates transcriptional activity in response to IL-6 signaling. | mdpi.com |

| β-catenin | Not specified | Can be directly methylated, influencing its regulatory function. | nih.gov |

| PLZF | Not specified | Methylation leads to protein degradation. | nih.govresearchgate.net |

Interactions with Other Regulatory Proteins and Signaling Pathways

The inhibitory action of this compound also has profound effects on major signaling pathways crucial for cell proliferation, differentiation, and survival. EZH2's role is not limited to its catalytic activity; it can also act as a transcriptional co-activator or co-repressor by forming complexes with other proteins, a function that can be either dependent or independent of its methyltransferase activity. nih.govfrontiersin.org

Key signaling pathway interactions involving EZH2 include:

Wnt/β-catenin Pathway: EZH2 can be recruited by the PCNA-associated factor (PAF) to the β-catenin transcriptional complex, where it enhances the transactivation of Wnt target genes like c-Myc and cyclin D1. mdpi.comoup.com In some contexts, this function as a co-activator does not require its methyltransferase activity. mdpi.com EZH2 can also directly methylate β-catenin, adding another layer of regulation. nih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway can lead to the phosphorylation of EZH2 at Serine 21. oup.com This phosphorylation can suppress EZH2's methyltransferase activity and may switch its role from a PRC2-associated repressor to a transcriptional co-activator, for example, by enhancing its interaction with the androgen receptor. oup.comnih.gov EZH2 can also regulate the PI3K/Akt pathway, in some cases through a positive feedback loop. nih.gov

NF-κB Pathway: In certain cancer subtypes, such as estrogen receptor-negative breast cancer, EZH2 can form a complex with NF-κB components RelA and RelB. nih.govfrontiersin.org This interaction promotes the transcription of NF-κB target genes, a function that is independent of PRC2 and EZH2's catalytic activity. nih.govfrontiersin.org

Androgen Receptor (AR) Signaling: EZH2 can act as a direct transcriptional activator of the AR gene itself by binding to its promoter. nih.govresearchgate.net This activation is independent of both PRC2 and EZH2's methyltransferase activity, highlighting a mechanism of resistance to catalytic EZH2 inhibitors. nih.govresearchgate.net

The table below outlines the interaction of EZH2 with various signaling pathways.

| Signaling Pathway/Protein | Nature of Interaction | Consequence of Interaction/EZH2 Inhibition | Reference |

| Wnt/β-catenin | EZH2 acts as a co-activator in a complex with β-catenin. | EZH2 enhances the expression of Wnt target genes (e.g., c-Myc). | mdpi.comnih.gov |

| PI3K/Akt | Akt phosphorylates EZH2 at Ser21. | Phosphorylation can inhibit methyltransferase activity and promote a co-activator role. | oup.comnih.gov |

| NF-κB (RelA/RelB) | EZH2 forms a transcriptional complex with RelA/RelB. | EZH2 promotes transcription of NF-κB target genes (e.g., TNF, IL6). | nih.govfrontiersin.org |

| Androgen Receptor (AR) | EZH2 directly binds the AR promoter and also methylates the AR protein. | EZH2 can activate AR gene transcription and enhance AR signaling. | nih.govresearchgate.net |

| pRB-E2F | E2F transcription factors regulate the expression of EZH2. | Defects in the pRB-E2F pathway can lead to EZH2 overexpression. | nih.gov |

Preclinical Investigations of Ezh2 in 6 Efficacy in Cellular Models in Vitro Studies

Cell Growth Inhibition and Proliferation Modulation

Inhibition of EZH2 has been shown to significantly inhibit cell proliferation in various cancer cell lines. nih.govnih.govmdpi.compnas.org This antiproliferative effect is a key outcome observed in preclinical studies targeting EZH2. ufl.edu

Studies with EZH2 inhibitors structurally or functionally similar to Ezh2-IN-6, such as GSK126 and EPZ6438, have demonstrated concentration-dependent reductions in cell viability and proliferation in various cancer cell types, including melanoma and chronic lymphocytic leukemia (CLL) cells. nih.govoncotarget.com This indicates that the extent of proliferation inhibition is directly related to the concentration of the EZH2 inhibitor.

EZH2 inhibition or knockdown has been shown to induce cell cycle arrest in cancer cells. nih.govnih.govspandidos-publications.comnih.govplos.org This arrest often occurs in the G0/G1 phase, preventing cells from entering the S phase and subsequently inhibiting proliferation. nih.govspandidos-publications.complos.org Some studies also indicate a G2/M cell cycle arrest upon EZH2 inhibition or knockdown. nih.govspandidos-publications.comnih.gov The impact on cell cycle progression is often associated with changes in the expression levels of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). spandidos-publications.complos.orghaematologica.orgashpublications.orgtandfonline.com

Induction of Programmed Cell Death (Apoptosis)

EZH2 inhibition has been consistently shown to induce apoptosis in various cancer cell lines. nih.govnih.govmdpi.commdpi.compnas.orgufl.edunih.govdovepress.com This induction of programmed cell death is a crucial mechanism by which EZH2 inhibitors exert their antitumor effects in vitro. mdpi.comoncotarget.com The increased apoptotic rate upon EZH2 inhibition has been observed in various cancer types, including colorectal cancer and multiple myeloma. nih.govmdpi.comufl.edu

Modulation of Cellular Differentiation Pathways

EZH2 plays a critical role in regulating the balance between cell self-renewal and differentiation. ufl.edupnas.orgnih.govashpublications.org Inhibition of EZH2 can promote differentiation in various cell types, including embryonic stem cells and hematopoietic progenitors. haematologica.orgashpublications.orgpnas.orgnih.govimrpress.comnih.gov By repressing genes involved in differentiation, EZH2 helps maintain cells in a less differentiated, proliferative state. pnas.orgnih.govashpublications.orgimrpress.com Therefore, EZH2 inhibition can lead to the derepression of differentiation-associated genes, pushing cells towards a more differentiated state, which is often associated with reduced proliferation and increased apoptosis. pnas.orgoncotarget.com

Epigenomic and Transcriptomic Reprogramming

Inhibition of EZH2, as the catalytic subunit of PRC2, leads to significant changes in the epigenomic and transcriptomic landscape of cells. nih.govmdpi.comtandfonline.comashpublications.orgbmbreports.orgbiorxiv.orgijbs.comresearchgate.net This reprogramming involves alterations in histone methylation patterns and subsequent changes in gene expression. tandfonline.comnih.govashpublications.orgbmbreports.orgbiorxiv.org

A primary consequence of inhibiting EZH2 catalytic activity is a global reduction in the levels of H3K27 trimethylation. oncotarget.comwikipedia.orgtandfonline.comnih.govnih.govufl.eduoncotarget.comashpublications.orgbmbreports.orgbiorxiv.orgnih.gov This reduction in the repressive H3K27me3 mark at target genes is a hallmark of EZH2 inhibition and is directly linked to the observed changes in gene expression and cellular behavior. nih.govufl.edubiorxiv.org While EZH2 inhibition leads to a global decrease, the reduction in H3K27me3 levels may not be uniform across the genome. biorxiv.org

Reactivation of Suppressed Gene Expression (e.g., Tumor Suppressor Genes)

Inhibition of EZH2, the target of compounds like this compound, has been shown in various in vitro studies to lead to the reactivation of genes that were previously silenced. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily functions by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification is typically associated with transcriptional repression. nih.govaacrjournals.org By inhibiting EZH2, the levels of H3K27me3 are reduced, leading to the derepression of target genes.

Several studies have demonstrated that EZH2 inhibition can reactivate the expression of tumor suppressor genes in various cancer cell lines. For instance, in melanoma cell lines, inhibition of EZH2 with GSK126 (another EZH2 inhibitor) led to the reactivation of several well-characterized tumor suppressor genes. nih.govoncotarget.com This reactivation was associated with reduced proliferation, cell cycle arrest, and induction of apoptosis in these cells. nih.govoncotarget.com Similarly, in multiple myeloma cell lines, EZH2 inhibition resulted in the reactivation of genes involved in apoptosis and cell differentiation, including microRNAs with potential tumor suppressor functions. oncotarget.com

The specific tumor suppressor genes reactivated can vary depending on the cell type and cancer context. However, the general principle is that by reducing the repressive H3K27me3 marks, EZH2 inhibition allows for the re-expression of genes that can counteract the hallmarks of cancer, such as uncontrolled proliferation and resistance to apoptosis. aacrjournals.org

Differential Gene Expression Signatures

Inhibition of EZH2 with compounds like this compound leads to significant alterations in the global gene expression profile of treated cells. These changes extend beyond the simple reactivation of silenced genes and involve broader shifts in the transcriptome, resulting in differential gene expression signatures.

Gene expression array studies have been instrumental in characterizing these signatures. For example, in multiple myeloma cells treated with an EZH2 inhibitor, gene expression profiling revealed not only the reactivation of genes involved in apoptosis and differentiation but also the downregulation of genes related to cell signaling and metabolism. oncotarget.com This suggests a complex reprogramming of cellular functions upon EZH2 inhibition.

In synovial sarcoma cell lines, treatment with tazemetostat (B611178) (an EZH2 inhibitor) induced changes in gene expression, including the upregulation of certain genes like ATF3 and CDKN2A. nih.gov These changes were observed both in vitro and, with some context-specific variations, in in vivo models. nih.gov

Studies in other cell types, such as embryonic stem cells, have also shown that EZH2 plays a critical role in orchestrating gene expression patterns essential for differentiation. nih.gov Inhibition or depletion of EZH2 leads to altered expression of genes involved in various developmental pathways. nih.gov

The differential gene expression signatures induced by EZH2 inhibition highlight its broad regulatory role in cellular processes. These signatures can provide valuable clues about the mechanisms underlying the observed phenotypic effects of this compound and help identify potential biomarkers for response to treatment.

Impact on Cellular Metabolism and Signaling Pathways

EZH2 inhibition has been shown to impact various cellular processes beyond gene expression, including cellular metabolism and critical signaling pathways that are often dysregulated in cancer and other diseases. oncotarget.commdpi.comspandidos-publications.commdpi.comnih.govjci.orgresearchgate.netpnas.orgtandfonline.com

Studies have indicated that EZH2 can influence cellular metabolism, including processes like aerobic glycolysis (the Warburg effect). spandidos-publications.comoncotarget.com For instance, in prostate cancer cells, EZH2 depletion inhibited aerobic glycolysis. spandidos-publications.com In glioblastoma cells, overexpression of EZH2 increased glycolytic metabolism. oncotarget.com EZH2 inhibition can also impact other metabolic pathways, such as the Krebs cycle, neoribogenesis, and purine (B94841) nucleotide synthesis, with effects potentially varying depending on the cellular context and interactions with the extracellular matrix. nih.gov

Furthermore, EZH2 interacts with and modulates several key signaling pathways that regulate cell growth, proliferation, survival, and differentiation. nih.govtandfonline.com

Wnt/β-Catenin Signaling

The Wnt/β-Catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation, and its aberrant activation is implicated in various cancers. mdpi.comaacrjournals.orgoncotarget.comimrpress.com EZH2 has been shown to play a role in modulating this pathway. nih.govmdpi.compnas.orgimrpress.com

Several studies indicate that EZH2 can promote Wnt/β-Catenin signaling. For example, in hepatocellular carcinoma (HCC), EZH2-mediated transcriptional repression of Wnt antagonists was found to promote constitutive Wnt/β-Catenin signaling and cellular proliferation. aacrjournals.orgresearchgate.net Similarly, in colorectal cancer, EZH2 was reported to promote cancer stem-like cell expansion by activating p21cip1-Wnt/β-Catenin signaling. oncotarget.com

Inhibition of EZH2 has been shown to counteract the activation of the Wnt/β-Catenin pathway. In oral squamous cell carcinoma cells, treatment with the EZH2 inhibitor GSK343 modulated Wnt/β-Catenin signaling. mdpi.com This modulation contributed to the observed anti-cancer effects in vitro and in vivo. mdpi.com

The interaction between EZH2 and the Wnt/β-Catenin pathway appears to be complex and context-dependent, but preclinical data suggest that targeting EZH2 can disrupt pro-tumorigenic Wnt signaling. mdpi.comaacrjournals.orgoncotarget.comresearchgate.net

PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central signaling cascade involved in regulating cell growth, survival, metabolism, and proliferation. nih.govjci.orgtandfonline.com Dysregulation of this pathway is common in many cancers. EZH2 has been linked to the modulation of the PI3K/AKT/mTOR axis. nih.govjci.orgpnas.orgtandfonline.commdpi.comfrontiersin.org

Studies have shown that EZH2 can activate the PI3K/AKT pathway. For instance, EZH2 has been reported to induce the PI3K/AKT pathway in clinically aggressive chronic lymphocytic leukemia. mdpi.com In prostate cancer, EZH2-dependent regulation involving lncRNA SNHG1 was found to regulate both Wnt/β-Catenin and PI3K/AKT/mTOR signaling. pnas.org The interaction between KDM2B and EZH2 was also shown to increase components of the PI3K/AKT pathway in colorectal cancer cells. frontiersin.org

Conversely, EZH2 inhibition can impact this pathway. In pediatric acute monocytic leukemia cells, EZH2 inhibition was associated with a remarkable reduction in AKT phosphorylation, suggesting a decrease in PI3K/AKT pathway activity. tandfonline.com In ARID1A-deficient bladder cancer cells, sensitivity to EZH2 inhibitors was linked to the upregulation of PIK3IP1, a protein inhibitor of PI3K signaling, and the tumors showed dependency on PI3K/AKT/mTOR signaling. jci.org

These findings indicate that EZH2 can positively influence the PI3K/AKT/mTOR pathway in certain contexts, and its inhibition can disrupt this signaling, contributing to anti-proliferative effects. jci.orgtandfonline.comfrontiersin.org

MAPK Signaling

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical cascade that regulates various cellular activities, including proliferation, differentiation, and apoptosis. tandfonline.com EZH2 has been reported to interact with and influence MAPK signaling. nih.govjci.orgtandfonline.commdpi.comresearchgate.net

Research suggests a complex relationship between EZH2 and MAPK pathways, with EZH2 potentially influencing or being influenced by different components of the MAPK cascade (e.g., ERK, p38). nih.govmdpi.comresearchgate.net For example, EZH2 knockdown in sheep pituitary cells inhibited proliferation via downregulating the AKT/ERK signaling pathway. mdpi.com In pediatric acute monocytic leukemia cells, EZH2 inhibition led to a reduction in ERK1/2 phosphorylation. tandfonline.com

In ARID1A-deficient bladder cancer, ARID1A deficiency resulted in the downregulation of MAPK signaling, and these tumors were sensitive to EZH2 inhibition. jci.org This suggests a potential interplay between ARID1A status, MAPK signaling, and sensitivity to EZH2 inhibitors.

NF-κB Pathway Modulation

The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammatory and immune responses, as well as cell survival and proliferation. mdpi.commdpi.comnih.govahajournals.org EZH2 has been shown to modulate the activity of the NF-κB pathway. mdpi.commdpi.comnih.govahajournals.orgresearchgate.netnih.gov

EZH2 can interact with NF-κB transcription factors, such as RelA and RelB, and influence the expression of NF-κB target genes. mdpi.comnih.govnih.gov This modulation can be context-dependent. In ER-negative basal-like breast cancer cells, EZH2 was found to promote the activation of NF-κB and its target genes like IL-6 and TNF. mdpi.comnih.govnih.gov However, in ER-positive luminal-like breast cancer cells, EZH2 could negatively regulate NF-κB target genes. mdpi.comnih.gov

In oral squamous cell carcinoma cells, the EZH2 inhibitor GSK343 was shown to modulate NF-κB/IκBα pathway activation. mdpi.com In a rat model of subarachnoid hemorrhage, EZH2 inhibition attenuated neuroinflammation via the H3K27Me3/SOCS3/TRAF6/NF-κB signaling pathway. ahajournals.org

Based on the available search results, there is no specific information found regarding the chemical compound "this compound" and its effects on cell migration, invasion, or cancer stem cell properties in in vitro studies. The search results discuss the role of EZH2 and the effects of various other EZH2 inhibitors (such as DZNep, EPZ6438, GSK343, etc.) on these cellular processes.

Therefore, it is not possible to generate an article focusing solely on the preclinical investigations of "this compound" efficacy in cellular models as requested by the provided outline and constraints, as no relevant data for this specific compound were found in the searches.

Preclinical Investigations of Ezh2 in 6 Efficacy in in Vivo Models Non Human

Xenograft Models

Xenograft models, which involve implanting human cancer cells or tumor tissue into immunodeficient mice, are widely used to evaluate the in vivo anti-tumor activity of potential therapeutic agents. Studies with EZH2 inhibitors have demonstrated efficacy in various cancer xenograft models. ufl.eduplos.orgnih.govnih.govmdpi.comnih.gov

Tumor Growth Inhibition

EZH2 inhibition has shown significant tumor growth inhibition in various xenograft models. For instance, studies in synovial sarcoma xenografts treated with EZH2 inhibitors demonstrated dose-dependent tumor growth inhibition. plos.org Similarly, EZH2 inhibition suppressed tumor growth in a multiple myeloma xenograft model. ufl.edu In head and neck squamous cell carcinoma (HNSCC) xenografts, EZH2 depletion inhibited tumor cell growth. nih.gov An EZH2 inhibitor also significantly prolonged time to event in several malignant rhabdoid tumor models, although it did not induce tumor regression in these specific models. nih.gov Dramatic in vivo efficacy, including tumor growth inhibition, has been observed with EZH2 inhibitors in chordoma PDX models harboring PBRM1 variants. mdpi.com

Table 1: Summary of Tumor Growth Inhibition in Xenograft Models

| Cancer Type | Model Type | EZH2 Inhibitor Used (or EZH2 targeting) | Observed Effect on Tumor Growth | Citation |

| Synovial Sarcoma | Cell line xenograft, PDX | Tazemetostat (B611178), EPZ011989 | Dose-dependent inhibition | plos.orgnih.gov |

| Multiple Myeloma | Xenograft | EZH2 inhibitor | Reduced tumor xenograft growth | ufl.edu |

| HNSCC | Xenograft | DZNep (EZH2 depletion) | Inhibited tumor cell growth | nih.gov |

| Malignant Rhabdoid Tumor | Xenograft | EPZ011989 | Significantly prolonged time to event | nih.gov |

| Chordoma | PDX | Tazemetostat | Dramatic in vivo effect | mdpi.com |

Regression Analysis

While tumor growth inhibition is a common outcome, some studies have reported tumor regression following EZH2 inhibition. Treatment of xenograft-bearing mice with an EZH2 inhibitor led to dose-dependent regression of malignant rhabdoid tumors. pnas.org However, as noted previously, another study in rhabdoid tumor models did not observe tumor regression with a different EZH2 inhibitor, highlighting potential differences between compounds or models. nih.gov

Pharmacodynamic Biomarker Analysis (e.g., H3K27me3 levels in tumor tissue)

Pharmacodynamic studies in xenograft models assess the biological effects of EZH2 inhibitors, particularly their impact on H3K27me3 levels within tumor tissue. Treatment with EZH2 inhibitors has been shown to decrease intratumoral H3K27me3 levels in an exposure-dependent manner. plos.org In malignant rhabdoid tumor xenografts, treatment with an EZH2 inhibitor resulted in a correlative diminution of intratumoral trimethylation levels of lysine (B10760008) 27 on histone H3. pnas.org Studies in multiple myeloma cells and xenografts confirmed that EZH2 inhibition causes a global reduction of H3K27me3. ufl.edu In uveal melanoma, an EZH2 inhibitor was shown to downregulate H3K27me3 expression. frontiersin.org

Table 2: Changes in H3K27me3 Levels in Xenograft Models

| Cancer Type | Model Type | EZH2 Inhibitor Used (or EZH2 targeting) | Observed Effect on Intratumoral H3K27me3 | Citation |

| Synovial Sarcoma | Cell line xenograft | Tazemetostat | Exposure-dependent decreases | plos.org |

| Malignant Rhabdoid Tumor | Xenograft | EZH2 inhibitor | Correlative diminution | pnas.org |

| Multiple Myeloma | Xenograft | EZH2 inhibitor | Global reduction | ufl.edu |

| Uveal Melanoma | Cell line | UNC 1999 (EZH2 inhibitor) | Downregulation | frontiersin.org |

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into mice, are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to cell line xenografts. plos.orgmdpi.com EZH2 inhibitors have been evaluated in PDX models for various cancers. Studies in synovial sarcoma PDX models demonstrated anti-tumor activity with EZH2 inhibition. plos.orgnih.gov Dramatic in vivo efficacy has also been reported for an EZH2 inhibitor in a chordoma PDX model harboring a PBRM1 variant. mdpi.com PDX models of hematological malignancies have also been used to assess the efficacy of EZH2 degradation. biorxiv.org

Impact on Tumor Microenvironment Components

EZH2 is known to play a role in shaping the tumor microenvironment (TME), influencing various cellular components including immune cells and stromal cells. nih.govtandfonline.comfrontiersin.orgmdpi.com EZH2 can modulate the expression of genes involved in orchestrating the tumor immune microenvironment. aacrjournals.org For example, EZH2-mediated transcriptional silencing of chemokines like CXCL9 and CXCL10 can prevent efficient T-cell trafficking in ovarian cancer xenograft models, and EZH2 inhibition can reverse this effect. aacrjournals.orgfrontiersin.org EZH2 can also contribute to immune escape by inducing the upregulation of immune checkpoints such as PD-1 and PD-L1. mdpi.com EZH2 inhibition has been shown to enhance anti-tumor immune responses by increasing T cell infiltration and promoting antigen presentation. xiahepublishing.com EZH2 has also been reported to increase the recruitment of tumor-associated macrophages (TAMs). mdpi.com The role of EZH2 in the TME is complex and can be context-dependent, influencing both tumor cells and various immune cell subsets. aacrjournals.orgnih.govtandfonline.comfrontiersin.orgxiahepublishing.com

Table 3: Impact of EZH2 Modulation on Tumor Microenvironment Components

| TME Component Affected | EZH2 Effect | Consequence in TME | Citation |

| T-cell trafficking | Silencing of chemokines (e.g., CXCL9, CXCL10) | Impaired T-cell infiltration | aacrjournals.orgfrontiersin.org |

| Immune Checkpoints | Upregulation of PD-1, PD-L1, CTLA-4 | Promotion of immune escape | mdpi.com |

| Anti-tumor immunity | Suppression of immune surveillance, enhancement of immune evasion mechanisms | Promotion of tumor growth | xiahepublishing.com |

| T cell infiltration | EZH2 inhibition increases infiltration | Enhanced anti-tumor immune response | xiahepublishing.com |

| Antigen presentation | EZH2 inhibition promotes presentation | Enhanced anti-tumor immune response | xiahepublishing.com |

| Macrophage recruitment | EZH2 increases recruitment of TAMs | Potential contribution to immunosuppressive TME | mdpi.com |

| IFN-γ signaling | EZH2 can repress IFNGR1 and antagonize SWI/SNF activity at IFN-γ stimulated genes | Impact on IFN-γ signaling pathways within tumor cells | tandfonline.com |

Modulation of Immune Cell Infiltration and Function (e.g., T-cells)

EZH2 plays a complex role in the tumor microenvironment, influencing both tumor intrinsic and tumor extrinsic immunity. tandfonline.com In tumor cells, EZH2 expression can suppress immune recognition by downregulating MHC class I and II molecules and tumor-associated antigens (TAAs). tandfonline.com It also inhibits the infiltration of T-cells by suppressing the expression of chemokines like CXCL9 and CXCL10 and inhibits IFN-γ production in Th1 CD4+ T cells. tandfonline.com EZH2 is also necessary for the stability of FOXP3 in regulatory T cells (Tregs), maintaining their inhibitory function. tandfonline.com

Inhibition of EZH2 can promote antitumor immune responses. This can occur through increased infiltration of functional CD8+ T cells, disruption of Treg function, and elevated expression of CXCL9 and CXCL10. tandfonline.com Th1 CD4+ T cells and NK cells can also exhibit enhanced cytotoxic activity following EZH2 inhibition. tandfonline.com However, EZH2 inhibition can also lead to the accumulation of myeloid-derived suppressor cells (MDSCs) in tumor sites, potentially decreasing IFN-γ production by infiltrating T cells. tandfonline.com

Studies using EZH2 knockout mouse models have demonstrated decreased tumor growth and increased immune cell infiltration, including CD8+ T cells, macrophages, and neutrophils. nih.gov Genetic depletion of EZH2 specifically in Tregs in mice has been shown to lead to robust antitumor immunity. jci.orgpurdue.edu Pharmacological inhibition of EZH2 in human T cells has elicited phenotypic and functional alterations of Tregs and enhanced the cytotoxic activity of effector T cells. jci.orgtandfonline.com Preclinical studies in ovarian cancer and melanoma models have shown that EZH2 knockdown or pharmacological inhibition enhanced the expression of Th1-recruiting chemokines (e.g., CXCL9, CXCL10), increased tumor-infiltrating CD8+ T cells, and improved the efficacy of immune checkpoint blockade therapy. mdpi.com

EZH2 also plays critical roles in T cell development, differentiation, and activation. frontiersin.orgnih.gov It regulates the activation, proliferation, and differentiation of CD8+ T cells via histone methylation modification. frontiersin.orgnih.gov EZH2 affects the differentiation of CD4+ or CD8+ naive T cells towards effector subtypes by regulating key transcription factors. frontiersin.org It can also limit the apoptosis of mature effector T cells. frontiersin.org Naive CD8+ T cells with EZH2 deficiency from thymocyte development displayed impaired proliferation and increased apoptosis in response to antigen stimulation in mouse models. frontiersin.org

EZH2 impacts immune homeostasis by regulating various immune cells, including T, B, and other immune cells. frontiersin.org Increased EZH2 expression has been observed in PBMCs, neutrophils, monocytes, B cells, and CD4+ T cells in certain conditions, potentially involving the activation of signaling pathways like type I interferon and Notch. frontiersin.org EZH2 also plays a role in B cell differentiation, including germinal center formation and the differentiation of peripheral mature B cells into plasma cells. nih.govfrontiersin.orgoncotarget.com

Angiogenesis Modulation

EZH2 has been implicated in the regulation of angiogenesis, the formation of new blood vessels. EZH2 overexpression has been positively correlated with microvessel density in some tumor tissues. oncotarget.com Studies have shown that EZH2 upregulation can promote the proliferation, migration, and tubule formation of endothelial cells in vitro, and knockdown of EZH2 can suppress tumor growth, metastasis, and angiogenesis in vivo. oncotarget.com

Mechanistic investigations suggest that EZH2 can promote angiogenesis through various pathways. For example, EZH2 has been shown to inhibit the transcription of miR-1, leading to enhanced expression of Endothelin-1 (ET-1), which can modulate angiogenesis. oncotarget.com EZH2 has also been reported to cause silencing of VASH1, an angiogenesis inhibitor, by promoter methylation, thereby promoting angiogenesis. oncotarget.comnih.gov

In the context of peritoneal dialysis, EZH2 has been shown to promote angiogenesis by epigenetically activating SP4 expression in the IL-6/sIL-6R signaling pathway, leading to increased VEGF production. medsci.org

However, the role of EZH2 in angiogenesis can be context-dependent. In some studies, EZH2 silencing or inhibition has been shown to enhance the migration and angiogenesis of endothelial cells. pnas.org EZH2 depletion has been found to remove the repressive H3K27me3 mark from promoters of genes like eNOS and BDNF, increasing their expression in cultured endothelial cells exposed to hypoxia and improving their functional capacities. nih.gov An EZH2 inhibitor stimulated post-ischemic blood flow recovery and reparative neovascularization in a mouse model of limb ischemia. nih.gov In scleroderma, a disease involving abnormal angiogenesis, EZH2 inhibition has been shown to restore normal angiogenesis by activating the Notch pathway, specifically by up-regulating the Notch ligand DLL4. pnas.org This suggests that in scleroderma, up-regulated EZH2 may repress proangiogenic DLL4, leading to inhibited angiogenesis. pnas.org

Studies in Normal Tissue Development and Physiology (Non-Oncogenic Models)

Beyond its role in cancer, EZH2 is a critical epigenetic regulator involved in normal development and tissue maintenance. ucl.ac.uk It orchestrates transcriptional silencing of developmental gene networks and is required to maintain stem-cell-like properties of adult and embryonic cells. tandfonline.comaacrjournals.org Studies in non-oncogenic models have shed light on the physiological functions of EZH2.

Role in Bone Remodeling

EZH2 plays an important role in skeletal development and homeostasis. researchgate.netnih.gov Inhibition of EZH2 has been shown to promote bone marrow mesenchymal stem cell (BMSC) osteogenesis, skeletal development, and postnatal bone remodeling. researchgate.netnih.gov

Studies using mouse models with conditional deletion of Ezh2 in myeloid cell lineages have shown significant increases in postnatal bone growth. biorxiv.org These models exhibited significantly decreased osteoclastogenesis but increased bone mass. biorxiv.org Deletion of Ezh2 in macrophages triggered increased gene expression of osteoclast suppressors like IRF8, MafB, and Arg1 due to decreased EZH2-induced H3K27me3. biorxiv.org Conversely, expression of NFATc1 and Cathepsin k was decreased. biorxiv.org This suggests that pre-osteoclastic cell differentiation is under the epigenetic control of osteoclast suppressive gene expression via an EZH2-dependent mechanism. biorxiv.org

EZH2 supports osteoclast differentiation and bone resorption. oup.com Inhibition of EZH2 with selective inhibitors has shown promising bone-protecting effects in models of osteoporotic/inflammatory and malignant osteolytic bone pathologies. oup.com EZH2 has been defined as a positive regulator of osteoclastogenesis and has critical non-histone methyltransferase functions with cytoplasmic roles in early RANKL signaling and mature osteoclast function. oup.com Inhibition of EZH2 prevents the repression of osteoclast-negative regulators and inhibits osteoclast formation. oup.com

EZH2 also epigenetically regulates the switch between adipogenesis and osteogenesis in mesenchymal stem cells. imrpress.com Its H3K27me3 methyltransferase activity promotes adipogenesis by repressing Wnt gene expression. imrpress.com Conversely, suppression of EZH2 methyltransferase activity can result in differentiation into osteoblasts. imrpress.com

Impact on Immune Cell Development and Function

EZH2 is essential for the development of lymphoid cells and performs critical immune effector functions. tandfonline.com It plays a major role in normal hematopoiesis by promoting pluripotency maintenance and self-renewal of adult stem cells. frontiersin.orgoncotarget.comimrpress.com EZH2 controls the balance between self-renewal and multipotency of hematopoietic stem cells through H3K27me3 suppression of developmental gene programs. tandfonline.com Loss-of-function mutations in EZH2, EED, or SUZ12 can increase the activity of hematopoietic stem cells and progenitor cells, suggesting that PRC2 contributes to their negative control. imrpress.com

EZH2 is essential for lymphopoiesis and is strongly expressed in proliferating cells like human germinal center B cells, cycling T and B lymphocytes, and plasmablasts. cancerbiomed.org It regulates normal B cell differentiation. oncotarget.com EZH2 promotes the final differentiation of peripheral mature B cells into plasma cells. frontiersin.org B cell-specific deletion of EZH2 can lead to defects in germinal center formation and plasma cell formation. frontiersin.org

EZH2 plays critical roles in T cell response, including maintaining the survival, proliferation, and function of effector CD4+ and CD8+ T cells and inhibiting Th1 and Th2 differentiation. nih.gov EZH2 is crucial to the development and maintenance of T-cell memory precursors. nih.gov

EZH2 also regulates the differentiation and function of NK cells, and its expression levels correlate with NK cell development. cancerbiomed.org It is involved in the induction of cytokine-trained NK cells, which is associated with cell proliferation. cancerbiomed.org

Renal Homeostasis and Inflammatory Responses

EZH2 is highly expressed in normal kidney tissues. frontiersin.org Abnormal expression or activation of EZH2 is associated with the development and progression of several kidney diseases. frontiersin.orgnih.gov The molecular mechanisms of EZH2-mediated renal pathology are linked to renal tubular cell injury, podocyte dedifferentiation, renal interstitial fibroblast proliferation, production of cytokines/chemokines, and infiltration of inflammatory cells. frontiersin.orgnih.gov

EZH2 is involved in cellular responses like apoptosis and inflammation in the kidney. nih.gov Upregulation of EZH2 and H3K27me3 has been observed in models of ischemia-reperfusion and folic acid-induced acute kidney injury (AKI). nih.gov Inhibition of EZH2 with compounds like 3-DZNep has been shown to reduce renal dysfunction and tubular cell death in AKI models. nih.govthno.org

EZH2 can regulate renal injury by inducing oxidative stress. frontiersin.org EZH2 inhibition has been shown to block the production of NOX4 dependent ROS through the ALK5/Smad2/3 signal pathway in an animal model of ischemia/reperfusion-induced AKI. frontiersin.org In the same model, EZH2 inhibition also reduced renal dysfunction and tubular injury by regulating p38 signaling, apoptosis, and inflammation. frontiersin.org

EZH2 knockdown has been shown to reduce LPS-induced inflammatory responses in vitro, decreasing levels of inflammatory cytokines like IL-6, IL-1β, and TNF-α. thno.org Infiltration of macrophages is a significant feature of renal interstitial inflammatory response, and EZH2 knockout mice showed significantly reduced renal inflammation and macrophage infiltration. thno.org

EZH2 inhibition has been shown to protect renal function by relieving transcriptional inhibition of Sox9, activating the Wnt/β-catenin pathway, and attenuating tubular epithelial apoptosis and inflammatory response of the renal interstitium in a sepsis-induced AKI model. thno.org

In a rat model of kidney transplantation, EZH2 in T cells was increased after transplantation. frontiersin.org Inhibition of EZH2 reduced acute rejection, injury, and inflammatory infiltration of the transplanted kidney. frontiersin.org The cellular mechanisms involved inhibition of activation and proliferation of alloreactive T cells, impairment of inflammatory factor production, and increased apoptosis of alloreactive T cells. frontiersin.org

Renal inflammation is a significant contributor to the progression of chronic kidney disease (CKD). nih.gov Inflammatory processes and epigenetic modifications significantly impact the development and progression of kidney diseases. nih.gov EZH2 has been identified as a key factor promoting renal tubular injury through mechanisms involving apoptosis and inflammatory responses. nih.gov Inhibiting EZH2 has shown anti-inflammatory and anti-fibrotic effects in the kidney in some studies. nih.gov

Data Tables:

Based on the search results, specific quantitative data for Ezh2-IN-6 in these models were not available. However, the general trends and findings regarding EZH2 inhibition in preclinical non-human models can be summarized qualitatively in tables based on the described effects.

Table 1: Summary of EZH2 Inhibition Effects on Immune Cells in Preclinical Models

| Immune Cell Type | Effect of EZH2 Inhibition | Model Type | Source Indices |

| CD8+ T cells | Increased infiltration, enhanced cytotoxic activity, improved antitumor immunity | Mouse models (knockout, tumor-bearing), human T cells (pharmacological) | tandfonline.comnih.govjci.orgtandfonline.commdpi.comfrontiersin.orgnih.gov |

| CD4+ T cells | Enhanced cytotoxic activity (Th1), altered differentiation | Mouse models, human T cells | tandfonline.comfrontiersin.org |

| Regulatory T cells (Tregs) | Disruption of function, phenotypic and functional alterations, reduced suppressive activity | Mouse models (genetic depletion), human T cells (pharmacological) | tandfonline.comjci.orgpurdue.edutandfonline.com |

| NK cells | Enhanced cytotoxic activity, involvement in trained immunity formation | Human NK cells | tandfonline.comcancerbiomed.org |

| Macrophages | Increased infiltration (in tumors), reduced infiltration (in kidney inflammation) | Mouse models (knockout, sepsis-induced AKI) | nih.govthno.org |

| Neutrophils | Increased infiltration (in tumors) | Mouse knockout model | nih.gov |

Table 2: Summary of EZH2 Modulation Effects on Angiogenesis in Preclinical Models

| Modulation of EZH2 | Effect on Angiogenesis | Model Type | Source Indices |

| Upregulation/Overexpression | Promotion of endothelial cell proliferation, migration, tubule formation; increased microvessel density | In vitro (endothelial cells), in vivo (tumor models) | oncotarget.com |

| Inhibition/Knockdown | Suppression of tumor angiogenesis, enhanced endothelial cell migration and angiogenesis (context-dependent), restoration of normal angiogenesis | In vivo (tumor models, limb ischemia, scleroderma), in vitro (endothelial cells) | oncotarget.comnih.govpnas.orgnih.gov |

Table 3: Summary of EZH2 Modulation Effects in Normal Tissue Models

| Tissue/Process | Modulation of EZH2 | Effect | Model Type | Source Indices |

| Bone Remodeling/Development | Inhibition | Promotion of BMSC osteogenesis, skeletal development, postnatal bone remodeling | In vitro (BMSCs), Mouse models | researchgate.netnih.gov |

| Osteoclastogenesis | Deletion/Inhibition | Decreased osteoclastogenesis, increased bone mass, impaired osteoclast function | Mouse models (conditional knockout), In vitro | biorxiv.orgoup.com |

| Immune Cell Development | Essential Role | Maintenance of HSC self-renewal/multipotency, lymphopoiesis, B cell differentiation, T cell development/function, NK cell development/function | Mouse models (knockout), In vitro | tandfonline.comfrontiersin.orgnih.govoncotarget.comimrpress.comcancerbiomed.org |

| Renal Homeostasis/Injury | Upregulation | Associated with tubular cell injury, inflammation, fibrosis | AKI models (ischemia-reperfusion, folic acid) | frontiersin.orgnih.gov |

| Renal Inflammation | Inhibition | Reduced inflammatory responses, decreased cytokine levels, reduced macrophage infiltration | In vitro (LPS-induced), Mouse model (sepsis-AKI) | thno.org |

| Kidney Transplantation | Inhibition | Reduced acute rejection, injury, and inflammatory infiltration | Rat model | frontiersin.org |

Mechanisms of Resistance to Ezh2 in 6

Acquired Resistance Mechanisms

Acquired resistance to EZH2 inhibitors often emerges through two primary avenues: genetic alterations in the target protein that prevent drug binding, and the activation of alternative signaling pathways that bypass the need for EZH2 activity. nih.govashpublications.org

Secondary mutations in the EZH2 gene are a key mechanism of acquired resistance. nih.gov These mutations can interfere with the binding of S-adenosyl methionine (SAM)-competitive inhibitors like Ezh2-IN-6 to the EZH2 protein. nih.govaacrjournals.org Forward genetic screens have identified hotspots for these resistance mutations within the EZH2 protein structure. nih.govpsu.eduoncotarget.com

One such hotspot is the N-terminal D1 domain, where mutations at residues like Y111 and I109 have been identified. nih.govoncotarget.comnih.gov The Y111D mutation, for example, has been shown to confer robust resistance to EZH2 inhibitors in cells with either wild-type or mutant (A677G) EZH2. nih.govpsu.edunih.gov This mutation blocks the inhibitor from binding to both wild-type and A677G mutant EZH2. nih.govnih.gov The expression of the Y111D mutant in EZH2-dependent rhabdoid tumor cells (G401) conferred complete resistance to the EZH2 inhibitor EPZ-6438. nih.gov

Mutations can also arise in the catalytic SET domain. aacrjournals.org For instance, mutations such as Y661D, C663Y, E720G, and Y726F have been found to confer resistance. nih.govaacrjournals.orgresearchgate.net Cellular thermal shift assays have confirmed that these acquired mutations prevent the binding of EZH2 inhibitors to the EZH2 protein. nih.govnih.gov The Y111D mutation was found to diminish the derepression of EZH2-repressed genes that is typically induced by EZH2 inhibitors. researchgate.net

Table 1: Key Acquired Resistance Mutations in EZH2

| Domain | Mutation | Effect on Inhibitor Binding | Cell Line Models | Citations |

|---|---|---|---|---|

| D1 Domain | Y111D | Prevents/abrogates drug binding | HEK293, G401, Pfeiffer | nih.govnih.govresearchgate.net |

| D1 Domain | I109 | Hotspot for resistance mutations | N/A | nih.govoncotarget.com |

| SET Domain | Y661D | Confers resistance | Prostate cancer cells | aacrjournals.orgresearchgate.net |

| SET Domain | C663Y | Prevents drug binding | SU-DHL-10 | nih.govaacrjournals.org |

| SET Domain | E720G | Prevents drug binding | SU-DHL-10 | nih.gov |

| SET Domain | Y726F | Prevents drug binding | SU-DHL-10 | nih.govaacrjournals.org |

Cancer cells can develop resistance to EZH2 inhibitors by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing their dependency on EZH2's catalytic activity. nih.govashpublications.org Studies on diffuse large B-cell lymphoma (DLBCL) cells made resistant to the EZH2 inhibitor GSK126 revealed the activation of several key pro-survival pathways. nih.govnih.gov

PI3K/AKT Pathway: Activation of the phosphoinositide-3-kinase (PI3K)/AKT pathway is a significant mechanism of resistance. nih.govnih.govashpublications.org In some contexts, KRAS mutations can modulate EZH2 expression through the PI3K/AKT pathway. nih.gov Overexpression of a constitutively active form of PI3K (PI3KCA) was sufficient to confer resistance to GSK126 in DLBCL cells. nih.gov This resistance occurs through a mechanism that is independent of H3K27me3 levels. nih.gov In breast cancer, EZH2 overexpression can activate the PI3K/Akt pathway, specifically through Akt-1, which in turn regulates genomic stability. aacrjournals.org Furthermore, in chronic lymphocytic leukemia (CLL), EZH2 can upregulate the PI3K/AKT pathway by increasing the expression of IGF1R. nih.govscilifelab.se

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the RAF/MEK/ERK pathway, is another critical escape route. nih.govnih.govashpublications.org Ectopic expression of a constitutively active form of MEK (MEK-DD) was shown to induce resistance to GSK126. nih.gov Like the PI3K/AKT pathway, this resistance mechanism does not rely on sustaining H3K27me3 levels in the presence of the inhibitor. nih.gov The activation of both PI3K/AKT and MAPK pathways can lead to a decrease in the expression of the pro-apoptotic proteins TNFSF10 and BAD, contributing to resistance. nih.govnih.gov

IGF-1R Signaling: The insulin-like growth factor 1 receptor (IGF-1R) pathway has been identified as a crucial player in resistance. nih.govnih.gov EZH2 inhibitor-resistant DLBCL cells show activation of IGF-1R signaling. nih.govashpublications.org Overexpression of IGF-1R is sufficient to make cells resistant to EZH2 inhibition. nih.gov Activation of IGF-1R signaling can contribute to resistance to various targeted therapies, including EZH2 inhibitors. nih.gov This pathway is also implicated in maintaining drug-tolerant persister cells, a transient state that can lead to acquired resistance. frontiersin.org

Table 2: Pro-survival Pathways Implicated in EZH2 Inhibitor Resistance

| Pathway | Key Proteins | Mechanism of Action | Citations |

|---|---|---|---|

| PI3K/AKT | PI3KCA, AKT | Promotes cell survival and proliferation independent of H3K27me3 status. Decreases expression of pro-apoptotic proteins. | nih.govnih.govashpublications.orgnih.gov |

| MAPK | MEK, ERK | Promotes cell survival independent of H3K27me3 status. Decreases expression of pro-apoptotic proteins. | nih.govnih.govashpublications.orgnih.gov |

| IGF-1R | IGF-1R | Activates downstream pro-survival signaling (e.g., PI3K/AKT, MAPK). | nih.govnih.govashpublications.orgnih.govnih.gov |

Resistance can also arise from compensatory changes in the epigenetic landscape. One observed mechanism involves the upregulation of EZH1, a close homolog of EZH2. medigatenews.com In DLBCL cell lines made resistant to the EZH2-selective inhibitor tazemetostat (B611178), a compensatory increase in EZH1 protein expression was observed. medigatenews.com Since EZH1 and EZH2 are both catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), the upregulation of EZH1 can potentially compensate for the inhibition of EZH2, thereby maintaining the repressive H3K27me3 mark and promoting cell survival. medigatenews.com Furthermore, epigenetic remodeling and transcriptional rewiring play a central role in the formation of reversible drug-tolerant persister (DTP) cells, which can survive initial drug exposure and later acquire stable resistance. frontiersin.org

A key therapeutic effect of EZH2 inhibition in certain cancers, such as those with SMARCB1 deficiency, is the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest. nih.govaacrjournals.org Acquired resistance can occur through genetic alterations that decouple this cell cycle control from EZH2 inhibition. researchgate.net Functional genomic studies of patient tumors that developed resistance to tazemetostat identified acquired mutations that converge on the RB1/E2F cell cycle regulatory axis. nih.govbiorxiv.orgnih.gov

For example, the loss of the retinoblastoma 1 (RB1) tumor suppressor gene can confer resistance to EZH2 inhibition. nih.govresearchgate.net Since EZH2 is a direct target of repression by the RB1/E2F pathway, the loss of RB1 can lead to increased EZH2 expression. nih.gov More critically, RB1 loss allows cells to bypass the G1/S cell cycle checkpoint, enabling them to continue proliferating despite effective EZH2 inhibition and the derepression of other PRC2 target genes. nih.gov This mechanism essentially uncouples the epigenetic effects of the drug from its intended anti-proliferative outcome. researchgate.netnih.gov

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance is a significant limitation to the efficacy of EZH2 inhibitors as monotherapies. nih.govbiorxiv.org In a clinical trial of tazemetostat for epithelioid sarcomas, most patients exhibited intrinsic resistance, with only 15% showing an objective clinical response. nih.gov

The mechanisms for intrinsic resistance can be linked to the same pathways involved in acquired resistance. For instance, the genomic status of the RB1/E2F pathway can predict susceptibility to EZH2 inhibitors. nih.gov Tumors with pre-existing loss-of-function mutations in key tumor suppressor genes like CDKN2A (which encodes the cell cycle inhibitor p16) have been shown to be intrinsically resistant to tazemetostat. aacrjournals.org In these cases, the cells lack the necessary machinery to induce cell cycle arrest even when EZH2 is successfully inhibited and H3K27me3 levels are reduced. aacrjournals.org This highlights that the integrity of downstream tumor suppressor pathways is essential for the therapeutic efficacy of EZH2 inhibition. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

Researchers are actively exploring several strategies to overcome or circumvent resistance to EZH2 inhibitors.

Targeting Alternative PRC2 Subunits: Since resistance mutations in EZH2 can prevent drug binding, one strategy is to target other essential, non-enzymatic components of the PRC2 complex. nih.govaacrjournals.org Preclinical studies have shown that cells with acquired EZH2 mutations (including D1 and SET domain mutations) remain sensitive to allosteric inhibitors of EED, another core PRC2 subunit. nih.govnih.govaacrjournals.org The EED inhibitor MAK683, for example, successfully overcame tazemetostat resistance conferred by the EZH2Y666N mutation. nih.govaacrjournals.org

Utilizing Different EZH2 Inhibitors: Interestingly, resistance to one EZH2 inhibitor does not necessarily confer resistance to all of them. nih.govashpublications.org For example, DLBCL cells resistant to GSK126 and EPZ-6438 remained sensitive to the EZH2 inhibitor UNC1999, suggesting that different inhibitors may have distinct interactions with mutant EZH2 proteins. nih.govnih.gov

Dual EZH1/EZH2 Inhibition: To counter the compensatory upregulation of EZH1, dual EZH1/EZH2 inhibitors have been developed. medigatenews.com In preclinical models of tazemetostat-resistant DLBCL, the dual inhibitor HM97662 retained strong antitumor activity, suggesting this approach could overcome this specific resistance mechanism. medigatenews.com

Combination Therapies: Combining EZH2 inhibitors with drugs that target the identified escape pathways is a promising strategy. nih.gov

Cell Cycle Inhibitors: For resistance mediated by the RB1/E2F axis, combining an EZH2 inhibitor with a downstream cell cycle inhibitor, such as an AURKB inhibitor (e.g., barasertib), can overcome resistance and lead to tumor regression in preclinical models. nih.govbiorxiv.orgnih.gov

Targeting Bypass Pathways: For resistance driven by signaling pathways, combination with inhibitors of PI3K or MEK could potentially resensitize tumors to EZH2 inhibition. nih.govnih.gov

Immunotherapy: EZH2 inhibition has been shown to synergize with immunotherapy. Combining EZH2 inhibitors with immune checkpoint blockers like anti-CTLA-4 has been shown to significantly reduce tumor growth and increase survival in mouse models of melanoma. nih.gov

Table 3: Preclinical Strategies to Overcome this compound Resistance

| Strategy | Approach | Example Drug/Target | Rationale | Citations |

|---|---|---|---|---|

| Targeting PRC2 | Inhibit alternative PRC2 subunit | MAK683 (EED inhibitor) | Bypasses EZH2 mutations; cells remain dependent on the PRC2 complex. | nih.govnih.govaacrjournals.org |

| Use alternative EZH2 inhibitor | UNC1999 | May have a different binding mode that is effective against certain EZH2 mutants. | nih.govnih.gov | |

| Dual EZH1/EZH2 inhibition | HM97662 | Counters compensatory upregulation of EZH1. | medigatenews.com | |

| Combination Therapy | Inhibit cell cycle | Barasertib (AURKB inhibitor) | Overcomes resistance from RB1/E2F pathway alterations by directly blocking cell cycle progression. | nih.govbiorxiv.org |

| Inhibit bypass signaling | PI3K or MEK inhibitors | Blocks the specific pro-survival signaling pathway activated to evade EZH2 inhibition. | nih.govnih.gov | |

| Enhance anti-tumor immunity | Anti-CTLA-4 | EZH2 inhibition can improve the efficacy of immunotherapy by modulating the tumor microenvironment. | nih.gov |

Combination Therapy Approaches

Combining EZH2 inhibitors with other therapeutic agents is a rational strategy to overcome or prevent resistance. By targeting multiple pathways simultaneously, combination therapies can create a more robust and durable anti-tumor response.

One approach is to combine EZH2 inhibitors with drugs that target the survival pathways activated in resistant cells. For example, since the PI3K/AKT and MAPK pathways are often upregulated in EZH2 inhibitor-resistant cells, combining an EZH2 inhibitor with a PI3K or MEK inhibitor could be a synergistic strategy. nih.gov

Another promising combination strategy involves pairing EZH2 inhibitors with agents that target downstream effectors of the pathways involved in resistance. For instance, in tumors where resistance is driven by mutations in the RB1/E2F axis, combining an EZH2 inhibitor with a cell cycle inhibitor, such as an Aurora Kinase B (AURKB) inhibitor like barasertib, has shown efficacy in preclinical models. nih.govaacrjournals.org This combination can help to re-establish cell cycle control that is lost due to RB1 dysfunction. nih.gov

Furthermore, epigenetic combination therapies are being explored. Combining EZH2 inhibitors with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, may lead to synergistic anti-tumor effects and could potentially overcome resistance.

The following table outlines potential combination therapy approaches to address resistance to EZH2 inhibitors.

| Combination Strategy | Rationale | Example Combination |

| Targeting Survival Pathways | To counteract the activation of pro-survival signaling in resistant cells. | This compound + PI3K inhibitor or MEK inhibitor |

| Targeting Downstream Effectors | To bypass resistance mechanisms related to cell cycle deregulation. | This compound + AURKB inhibitor (e.g., barasertib) nih.govaacrjournals.org |

| Epigenetic Combination Therapy | To achieve synergistic epigenetic modulation and overcome resistance. | This compound + HDAC inhibitor |

| Combination with Standard Chemotherapy | To sensitize cancer cells to conventional cytotoxic agents. | This compound + Chemotherapy (e.g., R-CHOP) nih.gov |

In diffuse large B-cell lymphoma, preclinical studies have suggested that pretreatment with an EZH2 inhibitor like tazemetostat could sensitize resistant cells to the standard R-CHOP chemotherapy regimen. nih.govbiorxiv.org This indicates a potential role for EZH2 inhibitors in overcoming resistance to established cancer therapies.

Ezh2 in 6 in Combination Research Preclinical Synergies

Synergistic Effects with Other Epigenetic Modulators

Epigenetic dysregulation is a hallmark of cancer, often involving crosstalk between different regulatory mechanisms. Combining inhibitors that target distinct epigenetic pathways, such as histone methylation and histone deacetylation or DNA methylation, has shown promise in preclinical models.

The combination of EZH2 inhibitors with histone deacetylase (HDAC) inhibitors has demonstrated significant synergistic effects in various cancer models. EZH2, as part of the Polycomb Repressive Complex 2 (PRC2), mediates gene silencing through histone H3 lysine (B10760008) 27 (H3K27) methylation. HDACs also contribute to transcriptional repression by removing acetyl groups from histones. Their combined inhibition can lead to a more robust reactivation of tumor suppressor genes.

In preclinical studies involving small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), the combination of an EZH2 inhibitor with an HDAC inhibitor at sublethal doses synergistically induced apoptosis and suppressed cell growth. nih.gov This was accompanied by an increase in H3K27 acetylation and the expression of target genes. nih.gov Similarly, in models of myeloid leukemia associated with Down Syndrome, the dual inhibition of EZH2 and class I HDACs showed a synergistic effect on reducing tumor growth, paving the way for potential clinical evaluation. nih.gov

Further research in castration-resistant prostate cancer (CRPC) has shown that combined EZH2 and HDAC inhibition results in a potent cytotoxic effect. nih.gov This synergy is attributed to the induction of stress signals and epigenetic reprogramming, leading to the strong re-expression of the stress response transcription factor ATF3 and subsequent cell death. nih.gov In lymphoma cell lines with EZH2 dysregulation, the combination of the EZH2 inhibitor GSK126 and the pan-HDAC inhibitor romidepsin demonstrated potent synergy, which was linked to the disruption of the PRC2 complex. researchgate.net

| Cancer Type | EZH2 Inhibitor | HDAC Inhibitor | Observed Synergistic Effects | Reference |

|---|---|---|---|---|

| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | Generic EZH2i | Quisinostat (pan-HDACi) | Induced apoptosis and suppressed cell growth. | nih.gov |

| Myeloid Leukemia (Down Syndrome-associated) | GSK126 | Romidepsin (Class I HDACi) | Synergistic effect on inhibiting tumor growth. | nih.gov |

| Castration-Resistant Prostate Cancer (CRPC) | GSK126 | Vorinostat (HDACi) | Strong inhibition of cell growth and tumor regression. | nih.gov |

| Lymphoma (EZH2 dysregulated) | GSK126 | Romidepsin (pan-HDACi) | Potent synergy, disruption of PRC2 complex. | researchgate.net |

The interplay between histone methylation and DNA methylation is crucial in gene silencing. EZH2 can recruit DNMTs to promoter regions, leading to coordinated transcriptional repression. guoncologynow.com Combining EZH2 inhibitors with DNMT inhibitors (DNMTis) offers a rational strategy to reverse this epigenetic silencing.

In hepatocellular carcinoma (HCC) cell lines, the combination of the EZH2 inhibitor GSK126 with the DNMTi 5-aza-2'-deoxycytidine (DAC) resulted in increased sensitivity, prolonged anti-proliferative effects, and sustained reactivation of silenced genes compared to single-agent treatments. This combination was also found to activate demethylated promoters that remain repressed by PRC2 and to enhance anti-tumor immune responses. guoncologynow.com The synergistic effect is partly explained by the fact that DNMT inhibition can lead to an "epigenetic switch" where genes demethylated by DNMTis become silenced by PRC2; the addition of an EZH2 inhibitor can overcome this resistance mechanism. Studies in colorectal cancer models have also shown that EZH2 inhibition enhances the effects of DNMT inhibition. mdpi.com

| Cancer Type | EZH2 Inhibitor | DNMT Inhibitor | Observed Synergistic Effects | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | GSK126 | 5-aza-2'-deoxycytidine (DAC) | Increased drug sensitivity, prolonged anti-proliferative changes, and sustained reactivation of silenced genes. | |

| Colorectal Cancer | Generic EZH2i | Generic DNMTi | Enhanced molecular and therapeutic effects of DNMT inhibition. | mdpi.com |

Combination with Targeted Molecular Agents

Beyond epigenetic modulators, combining EZH2 inhibitors with agents that target specific oncogenic signaling pathways has shown significant preclinical promise. This approach tackles cancer growth and survival from multiple angles.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Inhibitors of CDK4/6 have become a cornerstone of therapy for certain cancers. Preclinical studies have revealed a synergistic relationship between EZH2 and CDK4/6 inhibition.

In glioblastoma models, the combined use of the EZH2 inhibitor GSK126 and the CDK4/6 inhibitor abemaciclib synergistically enhanced antitumoral effects. aacrjournals.org This dual blockade led to the disruption of endoplasmic reticulum-mitochondrial homeostasis, impaired mitochondrial function, and reduced tumor growth in various preclinical models, including 3D spheroids and patient-derived organoids. aacrjournals.org

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth. While AR pathway inhibitors are effective, resistance often develops. EZH2 has been shown to play a role in AR signaling, sometimes independent of its catalytic activity, making dual targeting a rational approach. researchgate.netnih.gov

In preclinical models of castration-resistant prostate cancer (CRPC), the combination of the EZH2 inhibitor GSK-126 with the AR pathway inhibitor enzalutamide synergized to reduce tumor growth. This combination also appeared to restrain neuroendocrine differentiation, a common mechanism of resistance to AR-targeted therapies. Notably, the antitumor activity of this combination was dependent on a functional immune system, as the effect was lost in immunodeficient mice, suggesting that the combination also enhances anti-tumor T-cell responses.

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Preclinical evidence suggests that combining EZH2 inhibitors with inhibitors of this pathway can be an effective therapeutic strategy.

In lung cancer cells with PIK3CA mutations or amplification, EZH2 inhibition with GSK126 or tazemetostat (B611178) synergized with the PI3K inhibitor copanlisib both in vitro and in vivo. nih.gov Mechanistically, the combination led to a more potent suppression of phospho-AKT, a key downstream effector of PI3K signaling. nih.gov Similarly, in triple-negative breast cancer (TNBC) models, AKT inhibitors were found to be highly synergistic with the EZH2 inhibitor tazemetostat, promoting robust tumor regression. nih.gov The combination of an EZH2 inhibitor and a PI3K inhibitor also showed synergistic effects in ARID1A-deficient bladder cancer. guoncologynow.com Furthermore, in aggressive variant prostate cancer models, co-inhibition of the PI3K/AKT/mTOR pathway and EZH2 is being explored as a novel therapeutic strategy. researchgate.net

| Targeted Agent Class | Cancer Type | EZH2 Inhibitor | Targeted Agent | Observed Synergistic Effects | Reference |

|---|---|---|---|---|---|

| CDK4/6 Inhibitors | Glioblastoma | GSK126 | Abemaciclib | Enhanced antitumoral effects and impaired mitochondrial function. | aacrjournals.org |

| Androgen Receptor Pathway Inhibitors | Castration-Resistant Prostate Cancer (CRPC) | GSK-126 | Enzalutamide | Reduced tumor growth and enhanced anti-tumor T-cell response. | |

| PI3K/AKT/mTOR Pathway Inhibitors | Lung Cancer (PIK3CA-driven) | GSK126, Tazemetostat | Copanlisib (PI3K inhibitor) | More potent suppression of phospho-AKT and tumor growth. | nih.gov |

| PI3K/AKT/mTOR Pathway Inhibitors | Triple-Negative Breast Cancer (TNBC) | Tazemetostat | Ipatasertib (AKT inhibitor) | Potent synergy, robust tumor regression. | nih.gov |

| PI3K/AKT/mTOR Pathway Inhibitors | Bladder Cancer (ARID1A-deficient) | GSK-126 | PI3K inhibitors | Synergistic antitumor activity. | guoncologynow.com |

Combination with Modulators of Cellular Stress Pathways

Taxanes

Preclinical research has highlighted the synergistic potential of combining EZH2 inhibitors with taxanes, a class of chemotherapy drugs that interfere with microtubule function. In models of prostate cancer, resistance to the taxane docetaxel has been linked to the induction of EZH2. nih.gov Inhibition of EZH2 activity, in turn, has been shown to overcome this resistance. nih.gov

Studies have demonstrated that EZH2 is overexpressed in docetaxel-resistant prostate cancer cells. nih.gov By inhibiting EZH2, the sensitivity of these resistant cells to docetaxel can be restored. nih.gov Mechanistically, EZH2 inhibition appears to suppress the docetaxel-induced enrichment of cancer stem cell populations, which are often implicated in therapy resistance. nih.gov Specifically, EZH2 activity is required for the increased expression of stemness markers such as Nanog, Sox2, and CD44 following docetaxel treatment. nih.gov

Similarly, in triple-negative breast cancer (TNBC) models, EZH2 inhibitors have been found to enhance the efficacy of paclitaxel. researchgate.net This combination therapy has been associated with increased expression of Major Histocompatibility Complex class I (MHC-I) on tumor cells, suggesting an immune-mediated component to the observed synergy. researchgate.net

The combination of EZH2 inhibitors with docetaxel has also been explored in the context of enhancing apoptosis (programmed cell death). In prostate cancer cell lines, docetaxel treatment has been shown to reduce EZH2 levels and increase the expression of Death Receptor 4 (DR4), a key component of the extrinsic apoptosis pathway. nih.gov This suggests that the synergistic effect of combining EZH2 inhibition with docetaxel may be partly due to the upregulation of apoptotic signaling pathways. nih.gov

Table 1: Preclinical Synergies of EZH2 Inhibition with Taxanes

| Cancer Model | Taxane | Key Findings |

| Prostate Cancer | Docetaxel | Overcomes docetaxel resistance by suppressing cancer stem cell populations. nih.gov |

| Prostate Cancer | Docetaxel | Restores docetaxel sensitivity in resistant cells. nih.gov |

| Triple-Negative Breast Cancer | Paclitaxel | Increases efficacy of paclitaxel and enhances tumor cell immunogenicity. researchgate.net |

| Prostate Cancer | Docetaxel | Enhances TRAIL-mediated apoptosis via upregulation of DR4. nih.gov |

Combination with Immunomodulatory Agents

Immune Checkpoint Blockade Enhancers

A significant area of preclinical investigation involves the combination of EZH2 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. The rationale for this combination stems from the observation that EZH2 plays a crucial role in suppressing the immunogenicity of tumor cells. tandfonline.comnih.gov

In various cancer models, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC), EZH2 inhibition has been shown to potentiate the effects of anti-PD-1 therapy. nih.govjcancer.orgresearchgate.net This enhanced efficacy is attributed to several mechanisms, including the upregulation of antigen presentation machinery on tumor cells, which makes them more recognizable to the immune system. nih.govresearchgate.net Furthermore, EZH2 inhibition can promote the infiltration of anti-tumor T cells into the tumor microenvironment. jcancer.org

Similarly, combination therapy with anti-CTLA-4 has shown promise. In melanoma models, anti-CTLA-4 therapy has been observed to increase EZH2 expression in T cells, which may represent a compensatory resistance mechanism. nih.govnih.govxiahepublishing.com The addition of an EZH2 inhibitor can counteract this effect, leading to improved anti-tumor responses. nih.govnih.govxiahepublishing.com Pharmacological inhibition of EZH2 in human T cells has been demonstrated to alter the phenotype and function of regulatory T cells (Tregs) and enhance the cytotoxic activity of effector T cells. nih.govnih.gov

The combination of EZH2 inhibitors with immune checkpoint blockade has been shown to exert synergistic anti-cancer effects by improving the tumor microenvironment and enhancing sensitivity to immunotherapy. nih.gov

Table 2: Preclinical Synergies of EZH2 Inhibition with Immune Checkpoint Blockade Enhancers

| Cancer Model | Checkpoint Inhibitor | Key Findings |

| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1 | Enhances anti-PD-1 antitumor efficacy by promoting dsRNA interferon-driven antitumor immunity. jcancer.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Anti-PD-1 | Overcomes anti-PD-1 resistance by enhancing antigen presentation. nih.gov |

| Melanoma | Anti-CTLA-4 | Improves efficacy by modulating T cell responses and overcoming compensatory EZH2 upregulation. nih.govnih.govxiahepublishing.com |

| Colorectal Cancer | Anti-PD-1 | Improves tumor microenvironment and enhances sensitivity to immunotherapy. nih.gov |

Modulation of Antigen Presentation Pathways

A key mechanism by which EZH2 inhibitors enhance anti-tumor immunity is through the modulation of antigen presentation pathways. tandfonline.comnih.gov EZH2 is known to repress the expression of genes involved in the major histocompatibility complex (MHC) class I and class II antigen presentation machinery. nih.govnih.govnih.gov

Inhibition of EZH2 has been shown to upregulate the expression of MHC class I and II molecules on the surface of various cancer cells, including lung squamous cell carcinomas and HNSCC. nih.govnih.gov This increased MHC expression makes the tumor cells more visible to cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response. nih.gov

Mechanistically, EZH2 inhibition leads to a reduction in the repressive histone mark H3K27me3 on the promoters of key antigen presentation genes, such as β-2-microglobulin (B2M). nih.gov This allows for the transcriptional activation of these genes, particularly in the presence of interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response. nih.govnih.gov

Furthermore, EZH2 inhibition can also influence the expression of chemokines that are crucial for recruiting immune cells to the tumor microenvironment. For instance, in some cancer models, EZH2 inhibition has been shown to increase the expression of the T-cell attracting chemokines CXCL9 and CXCL10. tandfonline.comnih.gov